N-[1-Phenyl-3-(thiophen-2-yl)prop-2-en-1-ylidene]hydroxylamine
Description
N-[1-Phenyl-3-(thiophen-2-yl)prop-2-en-1-ylidene]hydroxylamine is an organic compound that features a phenyl group, a thiophene ring, and a hydroxylamine moiety
Properties
CAS No. |
61572-36-9 |
|---|---|
Molecular Formula |
C13H11NOS |
Molecular Weight |
229.30 g/mol |
IUPAC Name |
N-(1-phenyl-3-thiophen-2-ylprop-2-enylidene)hydroxylamine |
InChI |
InChI=1S/C13H11NOS/c15-14-13(11-5-2-1-3-6-11)9-8-12-7-4-10-16-12/h1-10,15H |
InChI Key |
WCQBISCKVLIAEF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=NO)C=CC2=CC=CS2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-Phenyl-3-(thiophen-2-yl)prop-2-en-1-ylidene]hydroxylamine typically involves the condensation of 1-phenyl-3-(thiophen-2-yl)prop-2-en-1-one with hydroxylamine hydrochloride. The reaction is usually carried out in the presence of a base such as sodium acetate in an ethanol solvent. The mixture is refluxed for several hours to yield the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[1-Phenyl-3-(thiophen-2-yl)prop-2-en-1-ylidene]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the compound into amines or hydroxylamines.
Substitution: The phenyl and thiophene rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride.
Major Products
Oxidation: Nitroso derivatives.
Reduction: Amines or hydroxylamines.
Substitution: Various substituted phenyl or thiophene derivatives.
Scientific Research Applications
N-[1-Phenyl-3-(thiophen-2-yl)prop-2-en-1-ylidene]hydroxylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[1-Phenyl-3-(thiophen-2-yl)prop-2-en-1-ylidene]hydroxylamine involves its interaction with various molecular targets. The compound can act as an inhibitor or modulator of specific enzymes or receptors, depending on its structural configuration. The pathways involved may include oxidative stress response, signal transduction, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Methiopropamine: An organic compound structurally related to methamphetamine, featuring a thiophene group with an alkyl amine substituent.
Thiophene Derivatives: Compounds containing the thiophene ring, known for their diverse biological activities and applications in material science.
Uniqueness
N-[1-Phenyl-3-(thiophen-2-yl)prop-2-en-1-ylidene]hydroxylamine is unique due to its combination of a phenyl group, thiophene ring, and hydroxylamine moiety. This structural arrangement provides distinct chemical reactivity and potential for various applications, setting it apart from other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
